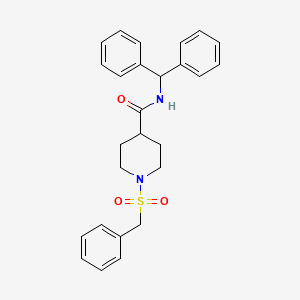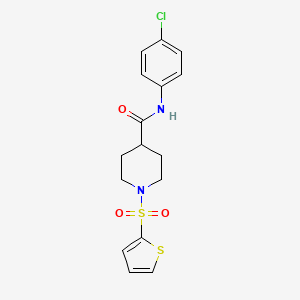
5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a 4-methylbenzyl group at the 3-position, and a ketone group at the 2-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . Another approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or Suzuki–Miyaura coupling, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
5-bromo-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-ブロモ-3-(4-メチルベンジル)-1,3-ジヒドロ-2H-インドール-2-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより、それらの活性を調節する可能性があります。 正確な分子標的と経路は、特定の生物学的コンテキストと化合物の相互作用の性質によって異なります .
類似化合物との比較
類似化合物
- 5-ブロモ-3-(4-クロロベンジル)-1,3-ジヒドロ-2H-インドール-2-オン
- 5-ブロモ-3-(4-フルオロベンジル)-1,3-ジヒドロ-2H-インドール-2-オン
- 5-ブロモ-3-(4-メトキシベンジル)-1,3-ジヒドロ-2H-インドール-2-オン
独自性
5-ブロモ-3-(4-メチルベンジル)-1,3-ジヒドロ-2H-インドール-2-オンは、4-メチルベンジル基の存在により、その化学反応性と生物活性を影響を与える可能性があります。 インドール環上の特定の置換パターンは、他の類似化合物と比較して異なる特性と用途につながる可能性があります .
特性
分子式 |
C16H14BrNO |
|---|---|
分子量 |
316.19 g/mol |
IUPAC名 |
5-bromo-3-[(4-methylphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H14BrNO/c1-10-2-4-11(5-3-10)8-14-13-9-12(17)6-7-15(13)18-16(14)19/h2-7,9,14H,8H2,1H3,(H,18,19) |
InChIキー |
HLHSUYGNFWKKRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11348765.png)
![Methyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11348773.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide](/img/structure/B11348775.png)
![N-(4-bromo-2-fluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348778.png)
![ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11348785.png)


![N-benzyl-N-methyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348793.png)
![7-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11348800.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11348812.png)
![2-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B11348816.png)

![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide](/img/structure/B11348832.png)
